molecular formula C10H13FN2O4 B13713544 3'-Deoxy-3'-fluorothymidine-d3

3'-Deoxy-3'-fluorothymidine-d3

Cat. No.: B13713544
M. Wt: 247.24 g/mol
InChI Key: UXCAQJAQSWSNPQ-BXKFBODDSA-N
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Description

3’-Deoxy-3’-fluorothymidine-d3 is a stable isotope-labeled compound, often used in scientific research. It is a derivative of thymidine, where the 3’ hydroxyl group is replaced by a fluorine atom and deuterium atoms are incorporated. This compound is known for its antiviral properties and is used in various biochemical and medical research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Deoxy-3’-fluorothymidine-d3 typically involves the fluorination of thymidine. One common method includes the use of a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is carried out in an anhydrous solvent like dichloromethane at low temperatures to ensure selectivity and yield .

Industrial Production Methods

Industrial production of 3’-Deoxy-3’-fluorothymidine-d3 follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including crystallization and chromatography, to achieve high purity suitable for research and pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

3’-Deoxy-3’-fluorothymidine-d3 undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted under specific conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used under anhydrous conditions.

    Oxidation: Mild oxidizing agents such as hydrogen peroxide (H₂O₂) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions can yield various alkylated derivatives of 3’-Deoxy-3’-fluorothymidine-d3 .

Scientific Research Applications

3’-Deoxy-3’-fluorothymidine-d3 is widely used in scientific research due to its unique properties:

Mechanism of Action

The mechanism of action of 3’-Deoxy-3’-fluorothymidine-d3 involves its incorporation into DNA during replication. The fluorine atom at the 3’ position prevents further elongation of the DNA chain, thereby inhibiting viral replication. This compound targets thymidine kinase, an enzyme crucial for DNA synthesis, and disrupts the replication process .

Comparison with Similar Compounds

Similar Compounds

  • 3’-Fluoro-2’,3’-dideoxythymidine
  • 3’-Fluorodeoxythymidine
  • 2’-Fluoro-2’-deoxyadenosine

Uniqueness

3’-Deoxy-3’-fluorothymidine-d3 is unique due to its stable isotope labeling, which allows for precise tracking and analysis in biochemical studies. Its fluorine substitution also provides enhanced stability and specificity in antiviral applications compared to other similar compounds .

Biological Activity

3'-Deoxy-3'-fluorothymidine-d3 (FLT) is a thymidine analog that has garnered significant interest in the field of molecular imaging and cancer therapy. It is primarily utilized in positron emission tomography (PET) for assessing tumor proliferation, given its selective uptake by proliferating cells through the action of thymidine kinase 1 (TK1). This article explores the biological activity of FLT, focusing on its metabolism, imaging applications, and clinical case studies.

FLT undergoes phosphorylation to form 3'-deoxy-3'-fluorothymidine monophosphate (FLT-MP), which is an active metabolite. The formation of FLT-MP is crucial for its biological activity as it mimics thymidine, allowing for incorporation into DNA during replication. Studies have shown that FLT-MP formation correlates with cell proliferation rates, making it a valuable biomarker in cancer diagnostics.

Table 1: Key Metabolic Pathways of FLT

MetaboliteDescriptionRole in Biological Activity
FLTParent compoundThymidine analog used in PET imaging
FLT-MPMonophosphate formActive metabolite; involved in DNA synthesis
FLT-DPDiphosphate formFurther phosphorylated form; less studied

Imaging Applications

FLT has been extensively studied for its application in PET imaging, particularly in oncology. Its uptake is significantly higher in malignant tissues compared to normal tissues, making it a potent tool for tumor detection and monitoring treatment responses.

Case Studies

Several clinical trials have evaluated the effectiveness of FLT-PET imaging in various cancer types. Below are summarized findings from notable studies:

  • Lung Cancer Study :
    • Patient Profile : 49-year-old male with small cell lung cancer.
    • Treatment : Received cisplatin and etoposide, followed by c-MET inhibitor therapy.
    • Results :
      • Pre-therapy SUVmax: 1.3
      • Post-therapy SUVmax: 0.8 (38% reduction)
      • Conventional CT showed no change in tumor size.
    • : FLT-PET provided a significant indication of metabolic response not evident on CT scans .
  • Sarcoma Study :
    • Patient Profile : Various patients undergoing targeted therapy.
    • Methodology : Patients were imaged at baseline and during treatment.
    • Results :
      • Early response imaging indicated a reduction in SUVmax by up to 43% within one week of therapy initiation.
      • Correlation with histopathological response was limited but indicated potential for monitoring treatment efficacy .

Table 2: Summary of Clinical Findings

Study TypePatient CountTumor TypePre-Treatment SUVmaxPost-Treatment SUVmaxReduction (%)
Lung Cancer1Small Cell1.30.838
SarcomaMultipleVariousVariesVariesUp to 43

Properties

Molecular Formula

C10H13FN2O4

Molecular Weight

247.24 g/mol

IUPAC Name

1-[(2R,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione

InChI

InChI=1S/C10H13FN2O4/c1-5-3-13(10(16)12-9(5)15)8-2-6(11)7(4-14)17-8/h3,6-8,14H,2,4H2,1H3,(H,12,15,16)/t6-,7+,8+/m0/s1/i1D3

InChI Key

UXCAQJAQSWSNPQ-BXKFBODDSA-N

Isomeric SMILES

[2H]C([2H])([2H])C1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)F

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)F

Origin of Product

United States

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